![molecular formula C11H15N7O B2388334 4-(3-乙基三唑并[4,5-d]嘧啶-7-基)哌嗪-1-甲醛 CAS No. 899974-58-4](/img/structure/B2388334.png)
4-(3-乙基三唑并[4,5-d]嘧啶-7-基)哌嗪-1-甲醛
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbaldehyde is a heterocyclic compound that features a triazolopyrimidine core fused with a piperazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of cyclin-dependent kinases (CDKs).
Medicine: Studied for its anticancer properties and potential use in the development of new therapeutic agents.
Industry: Utilized in the development of novel materials with specific chemical properties.
生化分析
Biochemical Properties
It is known that similar compounds have demonstrated potent cytotoxicity and inhibitory activity against certain enzymes
Cellular Effects
In terms of cellular effects, compounds similar to 4-(3-Ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbaldehyde have shown to inhibit the growth of certain cell lines . These compounds have demonstrated superior cytotoxic activities against specific cell lines, influencing cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Similar compounds have been found to fit well into the active site of certain enzymes through essential hydrogen bonding . This suggests that 4-(3-Ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbaldehyde may exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate triazole and pyrimidine derivatives under controlled conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired heterocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the scalability and efficiency of the production process .
化学反应分析
Types of Reactions
4-(3-Ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The triazolopyrimidine core can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
作用机制
The mechanism of action of 4-(3-Ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbaldehyde involves its interaction with specific molecular targets. For instance, as a CDK inhibitor, it binds to the active site of the enzyme, preventing its interaction with substrates and thereby inhibiting cell cycle progression. This can lead to apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and have been studied for their biological activities.
Thiazolo[4,5-d]pyrimidin-7-ones: These compounds also feature a fused heterocyclic system and have shown potential as enzyme inhibitors.
Uniqueness
4-(3-Ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbaldehyde is unique due to its specific triazolopyrimidine core fused with a piperazine ring, which imparts distinct chemical and biological properties. Its ability to inhibit CDKs and induce apoptosis in cancer cells makes it a promising candidate for further research and development.
属性
IUPAC Name |
4-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N7O/c1-2-18-11-9(14-15-18)10(12-7-13-11)17-5-3-16(8-19)4-6-17/h7-8H,2-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYMXACUMZYLRQO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)N3CCN(CC3)C=O)N=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N7O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
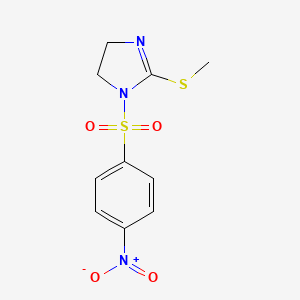
![Tert-butyl 2,2-dioxo-2lambda6-thia-3,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B2388257.png)
![ethyl 4-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}benzoate](/img/structure/B2388260.png)
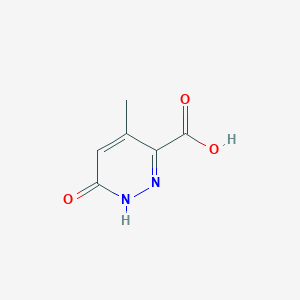
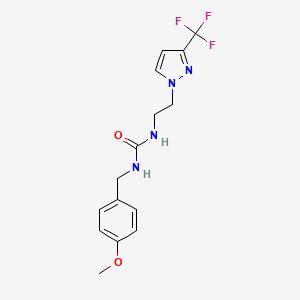
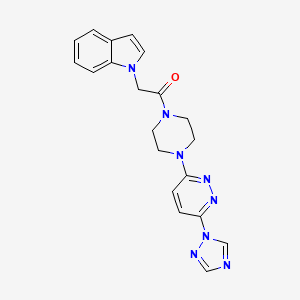
![N-(2-furylmethyl)-2-[6-(3-methylbenzyl)-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl]acetamide](/img/structure/B2388266.png)
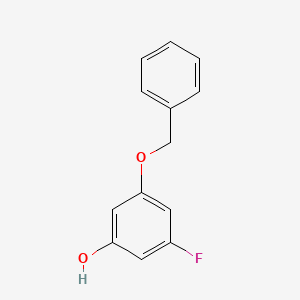
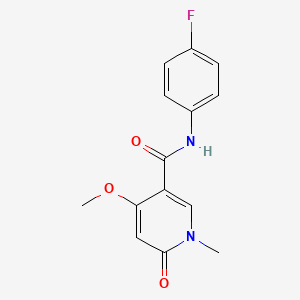
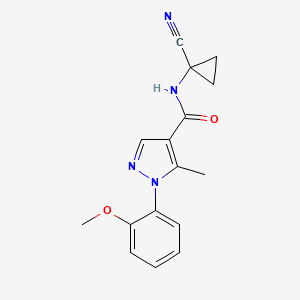
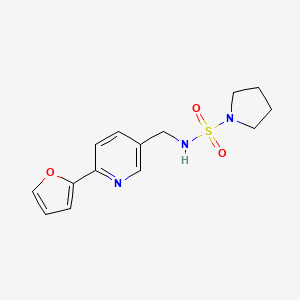

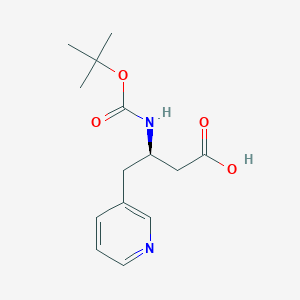
![1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(3-methoxyphenyl)acetate](/img/structure/B2388274.png)
